molecular formula C12H13N3O2S B2672878 7,7-dimethyl-3,5,7,8-tetrahydro-4H-pyrimido[4,5-b][1,4]benzothiazine-4,9(6H)-dione CAS No. 72031-38-0

7,7-dimethyl-3,5,7,8-tetrahydro-4H-pyrimido[4,5-b][1,4]benzothiazine-4,9(6H)-dione

Cat. No. B2672878
CAS RN: 72031-38-0
M. Wt: 263.32
InChI Key: XMHLDQXKAQGZCA-UHFFFAOYSA-N
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Description

7,7-dimethyl-3,5,7,8-tetrahydro-4H-pyrimido[4,5-b][1,4]benzothiazine-4,9(6H)-dione is a useful research compound. Its molecular formula is C12H13N3O2S and its molecular weight is 263.32. The purity is usually 95%.
BenchChem offers high-quality 7,7-dimethyl-3,5,7,8-tetrahydro-4H-pyrimido[4,5-b][1,4]benzothiazine-4,9(6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,7-dimethyl-3,5,7,8-tetrahydro-4H-pyrimido[4,5-b][1,4]benzothiazine-4,9(6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Mechanistic Investigations

Research has shown interest in the synthesis and application of nitrogen-labeled compounds for mechanistic investigations. For example, the synthesis of [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide was explored for its utility in understanding the formation of certain compounds and the generation of NO or NO-related species in reactions, highlighting its application in mechanistic chemistry (M. Sako, I. Yaekura, S. Oda, K. Hirota, 2000).

Novel Synthesis Methods

Another study focused on novel methods of ring annulation, where 6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione reacted with secondary amines to produce new derivatives via a tandem SNH–SNH process, demonstrating innovative pathways in organic synthesis (A. Gulevskaya, D. Besedin, A. F. Pozharskii, Z. Starikova, 2001).

Molecular Solids and Hydrogen Bonds

The formation of novel crystals with N-containing heterocycles through strong hydrogen bonds and weak intermolecular interactions has been a subject of study, showcasing the role of hydrogen bonding in assembling molecules into larger architectures (Lei Wang, Yanjing Hu, Wenqiang Wang, Faqian Liu, K. Huang, 2014).

Isomeric Molecules and Dimerization

Research on isomeric pyrazolo[3,4-d]pyrimidine-based molecules has revealed insights into how structural changes affect molecular interactions, such as the prevention of dimerization due to interchanged substitutions, which could have implications for understanding molecular assembly and drug design (K. Avasthi, D. Rawat, T. Chandra, Ashoke Sharon, P. Maulik, 2002).

properties

IUPAC Name

7,7-dimethyl-3,5,6,8-tetrahydropyrimido[4,5-b][1,4]benzothiazine-4,9-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-12(2)3-6-9(7(16)4-12)18-11-8(15-6)10(17)13-5-14-11/h5,15H,3-4H2,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHLDQXKAQGZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC3=C(N2)C(=O)NC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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